molecular formula C31H31NO6S B11599152 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11599152
M. Wt: 545.6 g/mol
InChI Key: AUVQOHGWBRWNNM-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a common structural motif in many biologically active molecules. The presence of phenoxyethyl, dimethoxyphenyl, and thiophenyl groups suggests it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Phenoxyethyl Group: This step might involve nucleophilic substitution reactions where a phenoxyethyl halide reacts with the quinoline derivative.

    Attachment of the Dimethoxyphenyl Group: This can be done via Friedel-Crafts acylation, where the quinoline core is acylated with a dimethoxybenzoyl chloride.

    Incorporation of the Thiophenyl Group: This step might involve a Suzuki coupling reaction, where a thiophenyl boronic acid reacts with a halogenated quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The phenoxyethyl and thiophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be studied. Its structural similarity to known bioactive molecules suggests it might interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its quinoline core is a common feature in many drugs, indicating possible applications in treating diseases like malaria or cancer.

Industry

In industry, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with cellular pathways, leading to altered cell function or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinidine: Another quinoline derivative used as an antiarrhythmic agent.

    Thiophene Derivatives: Compounds containing thiophene rings, known for their electronic properties.

Uniqueness

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both phenoxyethyl and thiophenyl groups in a quinoline framework is relatively rare, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H31NO6S

Molecular Weight

545.6 g/mol

IUPAC Name

2-phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H31NO6S/c1-19-27(31(34)38-15-14-37-21-9-5-4-6-10-21)28(22-11-7-12-25(35-2)30(22)36-3)29-23(32-19)17-20(18-24(29)33)26-13-8-16-39-26/h4-13,16,20,28,32H,14-15,17-18H2,1-3H3

InChI Key

AUVQOHGWBRWNNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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